

# Pyk2 as a Therapeutic Target for Conteltinib: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Conteltinib

Cat. No.: B606762

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Proline-rich Tyrosine Kinase 2 (Pyk2), also known as PTK2B, is a non-receptor tyrosine kinase that is a member of the focal adhesion kinase (FAK) family.<sup>[1]</sup> Pyk2 is involved in multiple signaling pathways that regulate cell proliferation, migration, survival, and adhesion.<sup>[1]</sup> Dysregulation of Pyk2 expression and activity has been implicated in various diseases, including cancer, where it plays a crucial role in tumor progression and metastasis.<sup>[2]</sup> This makes Pyk2 an attractive therapeutic target for the development of novel anti-cancer agents.

**Conteltinib** (also known as CT-707) is an orally available, multi-kinase inhibitor that targets Anaplastic Lymphoma Kinase (ALK), FAK, and Pyk2.<sup>[1][3]</sup> Its mechanism of action involves binding to and inhibiting the activity of these kinases, thereby disrupting their downstream signaling pathways and impeding tumor cell growth and survival.<sup>[1]</sup> This technical guide provides an in-depth overview of Pyk2 as a therapeutic target for **Conteltinib**, including its inhibitory profile, relevant signaling pathways, and detailed experimental protocols for its evaluation.

## Data Presentation: Inhibitory Profile of Conteltinib

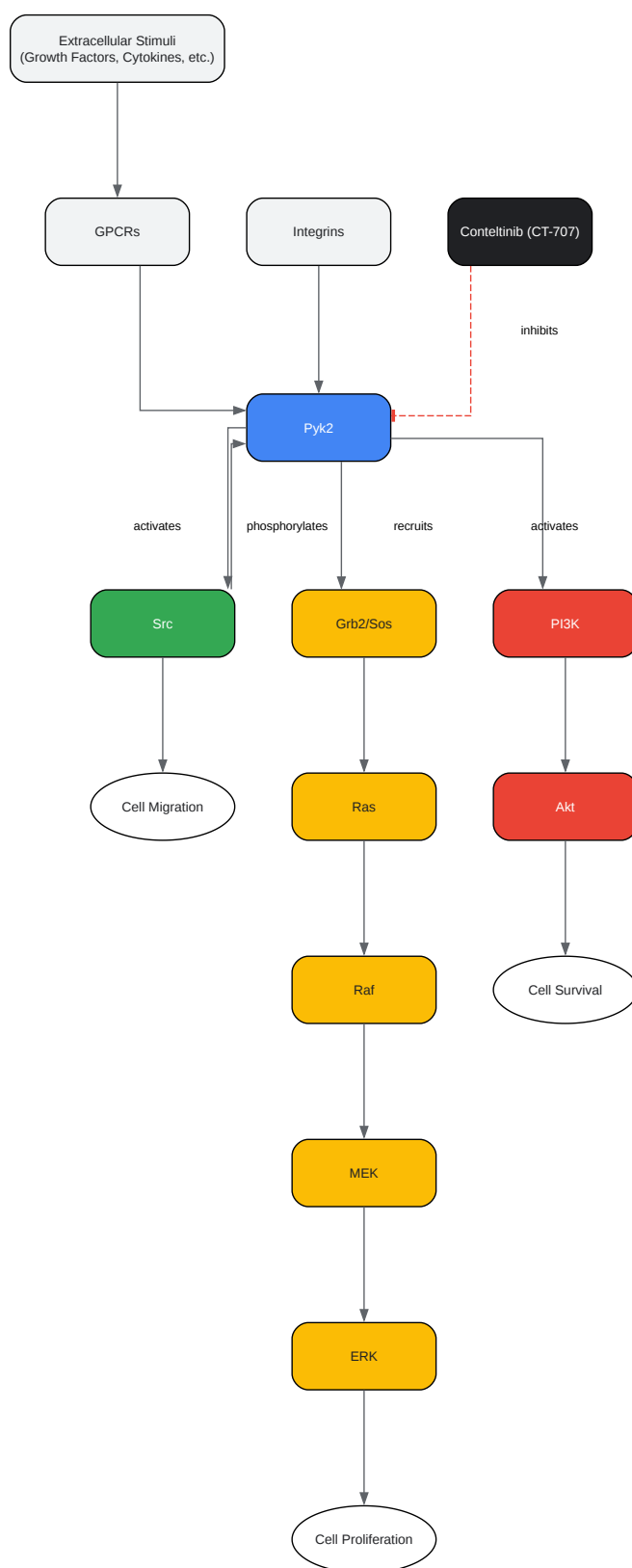
**Conteltinib** has demonstrated potent inhibitory activity against its primary targets. The following table summarizes the available quantitative data on its inhibitory concentration.

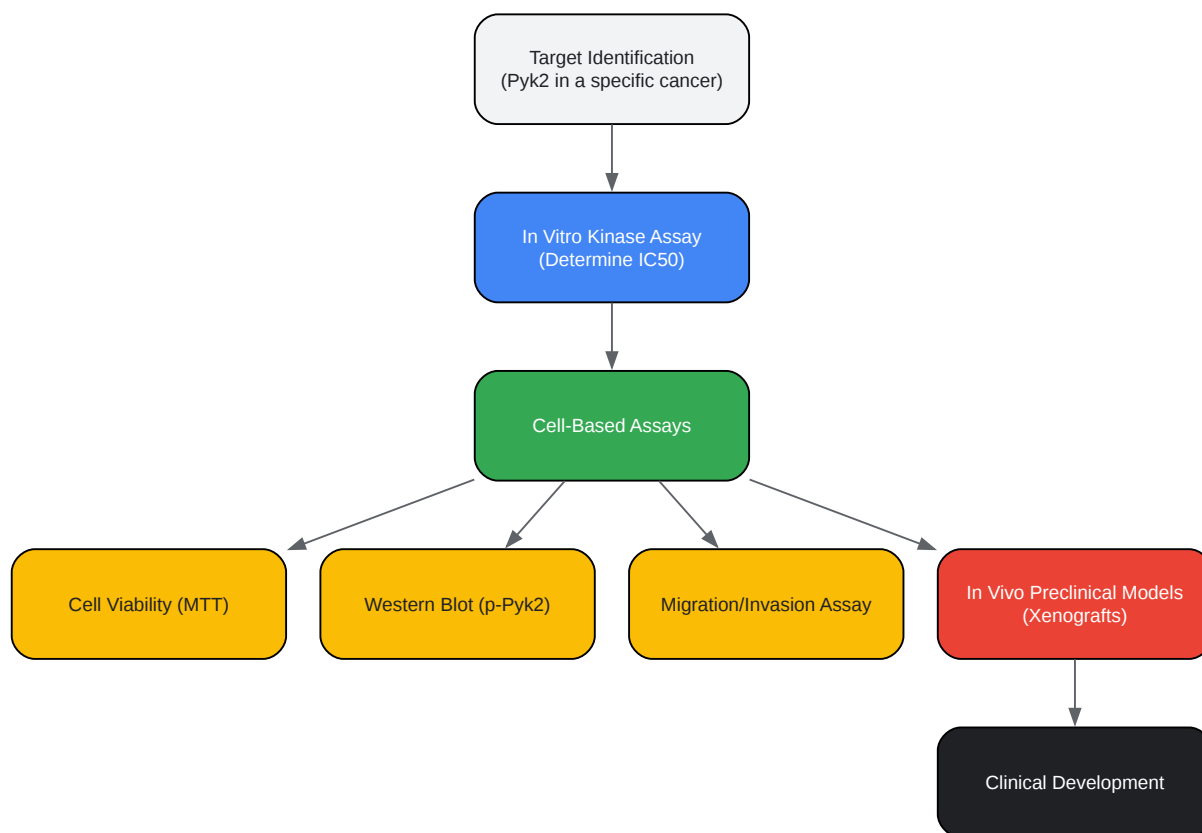
Target Kinase	IC50 Value	Reference
FAK	1.6 nM	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Pyk2	Not explicitly reported; described as less potent than its inhibition of ALK.	<a href="#">[2]</a>
ALK	Not explicitly reported; Conteltinib is described as a potent inhibitor.	<a href="#">[2]</a>

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## Pyk2 Signaling Pathway

Pyk2 is activated by various stimuli, including growth factors, cytokines, and integrin-mediated cell adhesion. Upon activation, Pyk2 autophosphorylates and serves as a scaffolding protein to recruit and activate several downstream signaling molecules, thereby promoting cancer cell proliferation, migration, and survival. The following diagram illustrates a simplified Pyk2 signaling pathway.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Facebook [cancer.gov]

- 2. Conteltinib (CT-707) in patients with advanced ALK-positive non-small cell lung cancer: a multicenter, open-label, first-in-human phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Pyk2 as a Therapeutic Target for Conteltinib: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606762#pyk2-as-a-therapeutic-target-for-conteltinib]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)